Lucidin (1,3-Dihydroxy-2-(hydroxymethyl)anthraquinone, CAS 478-08-0) is a naturally occurring hydroxyanthraquinone originally isolated from the roots of plants like *Rubia tinctorum* (madder).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)] It belongs to the same chemical class as other common anthraquinones such as alizarin and purpurin. While historically used as a dye component, its primary modern relevance is in biomedical research, specifically as a well-documented genotoxic and mutagenic agent.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5LHWv90OxWW7ZWLeRTZRSKLYoZ4PjWl5rLlVAoBAER6Tc2QQ4Hz3BEXyKKho-d8bQWHSW2E2MK_WA6vYzl5lY95XeN6dwbLH90EpGNRn936ZSJEUrPnxjkwMTQtF82Tol2x77lwg2lJya0A%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQLmjJqf18WjXqQ4a-WoXVf9zzHDSqu-3MjHVYhtbXlnUYo0XHX5lFAKkqHlJ_9rFD2BCDxM4Zh6L8DZore8Ft_PPvOhYB7G-FyScRgOxFHUpMpZkmLRbs6RK2_rloyPpEXmQ%3D)] This distinct biological activity profile is a critical differentiator for procurement, as it makes Lucidin a valuable positive control in toxicology and carcinogenesis studies, a role for which its close structural analogs are unsuitable.
Substituting Lucidin with other common hydroxyanthraquinones like alizarin or ruberythric acid is operationally invalid for its core research applications. The genotoxicity of this compound class is highly structure-dependent; for instance, lucidin-3-O-primeveroside (the glycoside form of Lucidin) is positive in the *Salmonella typhimurium* mutation test, while alizarin and ruberythric acid are negative.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] This specific mutagenic activity, linked to the formation of DNA adducts, is a defining characteristic of Lucidin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)] Therefore, using a close analog like alizarin, which has a different and weaker genotoxicity profile, would fundamentally invalidate experimental results where Lucidin is required as a known positive mutagen or carcinogen.
Lucidin shows clear mutagenic activity in bacterial reverse mutation assays (Ames test). It was found to be mutagenic in five *Salmonella typhimurium* strains even without metabolic activation, with its activity increasing upon addition of a rat liver S9 mix.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] In contrast, studies on the closely related analog Alizarin show it is negative in some mutation tests or requires metabolic activation to exert its mutagenic effect.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5LHWv90OxWW7ZWLeRTZRSKLYoZ4PjWl5rLlVAoBAER6Tc2QQ4Hz3BEXyKKho-d8bQWHSW2E2MK_WA6vYzl5lY95XeN6dwbLH90EpGNRn936ZSJEUrPnxjkwMTQtF82Tol2x77lwg2lJya0A%3D%3D)] This makes Lucidin a more direct and potent mutagen in these standard test systems.
| Evidence Dimension | Mutagenicity in Ames Test (*S. typhimurium*) |
| Target Compound Data | Positive, with and without S9 metabolic activation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] |
| Comparator Or Baseline | Alizarin: Negative or requires S9 metabolic activation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5LHWv90OxWW7ZWLeRTZRSKLYoZ4PjWl5rLlVAoBAER6Tc2QQ4Hz3BEXyKKho-d8bQWHSW2E2MK_WA6vYzl5lY95XeN6dwbLH90EpGNRn936ZSJEUrPnxjkwMTQtF82Tol2x77lwg2lJya0A%3D%3D)] |
| Quantified Difference | Qualitative difference in the requirement for metabolic activation for mutagenic effect. |
| Conditions | Bacterial reverse mutation assay (Ames test) using various *S. typhimurium* strains. |
For researchers needing a reliable positive control for genotoxicity or mutagenesis assays, Lucidin's direct activity provides a clear, reproducible endpoint that structurally similar analogs like Alizarin do not.
In a long-term rat bioassay, Rubiadin, a metabolite of Lucidin's precursor, demonstrated significantly higher carcinogenic activity than Alizarin. Treatment with 0.04% rubiadin markedly increased the incidence of atypical renal tubules/hyperplasias and induced renal cell adenomas and carcinomas.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] While 0.04% alizarin also increased renal cell tumors, the incidence was lower than with rubiadin.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] Furthermore, rubiadin significantly increased glutathione S-transferase placental form-positive liver cell foci, indicating a carcinogenic potential in the liver that was not reported for alizarin under the same study conditions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)]
| Evidence Dimension | Induction of Renal Cell Tumors and Hepatic Preneoplastic Lesions in F344 rats |
| Target Compound Data | Rubiadin (Lucidin metabolite): Significantly increases renal cell tumors and GST-P-positive liver foci.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] |
| Comparator Or Baseline | Alizarin: Increases renal cell tumors but at a lower incidence than rubiadin; no significant increase in liver foci reported.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] |
| Quantified Difference | Higher incidence and broader organ targeting (kidney and liver) for Lucidin's metabolite compared to Alizarin (kidney only, lower incidence). |
| Conditions | 23-week feeding study in male F344 rats at 0.04% concentration in the diet. |
This evidence establishes Lucidin (via its metabolite) as a more potent and multi-organ carcinogen compared to Alizarin, justifying its selection for studies modeling aggressive or multi-site chemical carcinogenesis.
The electrochemical properties of anthraquinones are highly sensitive to the substitution pattern on the aromatic core. While direct comparative data for Lucidin is limited, studies on hydroxylated and aminated anthraquinone derivatives show that the position and nature of substituents significantly alter the redox potential. For example, adding a hydroxyl group to anthraquinone-2-sulfonate (AQS) at position 1 results in a higher redox potential (−0.44 V) compared to the parent AQS (−0.46 V), while an amino group at the same position lowers it (−0.55 V).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] Given Lucidin's unique 1,3-dihydroxy-2-hydroxymethyl substitution, its redox potential is expected to be distinct from 1,2-dihydroxy (Alizarin) or 1,2,4-trihydroxy (Purpurin) analogs, making it non-interchangeable in electrochemical applications.
| Evidence Dimension | Redox Potential (vs. Ag/AgCl) |
| Target Compound Data | Predicted to be distinct based on its unique substitution pattern. |
| Comparator Or Baseline | Anthraquinone-2-sulfonate (AQS): -0.46 V. AQS-1-OH: -0.44 V. AQS-1-NH2: -0.55 V.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] |
| Quantified Difference | Shifts of +20 mV to -90 mV are observed with single substituent changes on a related core, implying a unique potential for Lucidin. |
| Conditions | Cyclic Voltammetry (CV) assays. |
For applications in sensing, redox flow batteries, or electro-organic synthesis, the specific redox potential is a critical performance parameter; substituting Lucidin with an analog would alter device voltage, sensitivity, or reaction efficiency.
Lucidin's well-documented ability to induce mutations in bacterial systems and cause DNA damage in mammalian cells makes it a suitable positive control for standard toxicology assays, such as the Ames test.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] Its direct mutagenic activity provides a clear benchmark against which the potential genotoxicity of test compounds can be reliably measured.
Based on evidence showing its metabolite, rubiadin, induces a higher incidence of renal tumors and also targets the liver, Lucidin is a candidate for studies requiring a potent chemical carcinogen.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)] It is particularly relevant for research focused on the mechanisms of kidney and liver carcinogenesis, where weaker analogs like alizarin would be less effective.
Lucidin is known to induce DNA single-strand breaks and DNA-protein cross-links.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] This makes it a valuable tool for researchers investigating the cellular response to specific types of DNA lesions and for screening potential inhibitors of DNA repair pathways.
Irritant;Health Hazard